Trp-Phe-Thr

Description

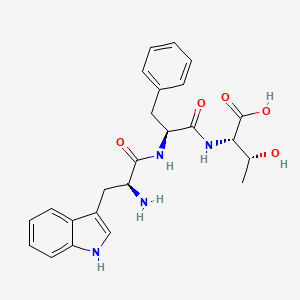

Structure

3D Structure

Properties

CAS No. |

823838-26-2 |

|---|---|

Molecular Formula |

C24H28N4O5 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C24H28N4O5/c1-14(29)21(24(32)33)28-23(31)20(11-15-7-3-2-4-8-15)27-22(30)18(25)12-16-13-26-19-10-6-5-9-17(16)19/h2-10,13-14,18,20-21,26,29H,11-12,25H2,1H3,(H,27,30)(H,28,31)(H,32,33)/t14-,18+,20+,21+/m1/s1 |

InChI Key |

UEFHVUQBYNRNQC-SFJXLCSZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O |

Origin of Product |

United States |

Synthesis Methodologies for Trp Phe Thr and Its Analogs

Solution-Phase Peptide Synthesis (LPPS) Approaches

While less common for routine synthesis, Liquid-Phase Peptide Synthesis (LPPS) offers advantages for large-scale production and for the synthesis of complex or modified peptides. In LPPS, all reactions are carried out in solution, and the product is isolated and purified after each step.

For Trp-Phe-Thr, a convergent or fragment condensation strategy is often employed. This might involve synthesizing dipeptide fragments, such as Z-Trp-Phe-OH or Boc-Trp-Phe-OH, which are then coupled with a threonine ester (e.g., H-Thr-OtBu). The benzyloxycarbonyl (Z or Cbz) group is a common N-terminal protecting group in solution-phase synthesis, as it is stable to a wider range of conditions than Fmoc and is typically removed by catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com

Orthogonal Protecting Group Strategies for Trp-Phe-Thr Synthesis

The successful synthesis of Trp-Phe-Thr relies on an orthogonal protecting group strategy. This means that the different classes of protecting groups used (for the α-amino group and for the amino acid side chains) can be removed under distinct chemical conditions without affecting the others. fiveable.me

The standard Fmoc-based SPPS of Trp-Phe-Thr is a prime example of orthogonality:

α-Amino Protection: The Fmoc group is labile to mild base (piperidine). masterorganicchemistry.com

Side-Chain Protection: The tBu (on Thr) and Boc (on Trp) groups are labile to strong acid (TFA). sigmaaldrich.com

Resin Linker: The bond to the Wang resin is acid-labile (TFA), while the bond to the 2-CTC resin is extremely acid-labile (dilute TFA). biotage.com

This orthogonality ensures that the peptide chain can be elongated in a controlled, stepwise manner, and that the final deprotection occurs cleanly at the end of the synthesis. Other protecting groups like the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenation, can be incorporated to add another layer of orthogonality, particularly in solution-phase synthesis or for the synthesis of more complex analogs. total-synthesis.com

Table 2: Orthogonal Protecting Groups in Trp-Phe-Thr Synthesis

| Protecting Group | Protected Functionality | Removal Conditions | Orthogonal To |

|---|---|---|---|

| Fmoc | α-Amino group | Piperidine (B6355638) (Base) | Boc, tBu, Trt, Cbz (Acid/Hydrogenation) masterorganicchemistry.comfiveable.me |

| Boc | Trp side-chain, α-Amino | TFA (Strong Acid) | Fmoc, Cbz (Base/Hydrogenation) total-synthesis.compeptide.com |

| tBu | Thr side-chain | TFA (Strong Acid) | Fmoc, Cbz (Base/Hydrogenation) |

| Cbz (Z) | α-Amino group | Catalytic Hydrogenation | Fmoc, Boc, tBu (Base/Acid) total-synthesis.com |

| Trt (Trityl) | Cys, His, Asn, Gln side-chains | Very Mild Acid | Fmoc, Cbz, Boc (Base/Hydrogenation/Strong Acid) merckmillipore.com |

Stereochemical Control in Tripeptide Synthesis

Maintaining the stereochemical integrity of the chiral α-carbons of tryptophan, phenylalanine, and threonine is paramount during synthesis. Racemization (or epimerization for threonine, which has a second chiral center) is a major risk, particularly during the activation step of the carboxyl group for coupling. bachem.com

The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. This is more likely to occur when activating a peptide segment (N-acyl amino acid) rather than a single N-protected amino acid. However, even with single amino acid additions, the choice of coupling reagent and conditions is critical.

Strategies to minimize racemization include:

Use of Additives: As mentioned, additives like HOBt and, more currently, Oxyma, react with the initially formed activated intermediate to generate an active ester that is less prone to racemization. peptide.combiosyn.com

Choice of Coupling Reagent: Uronium and phosphonium (B103445) salt reagents are generally considered to have a lower risk of racemization compared to carbodiimides used without additives. bachem.com

Controlling Base: The presence of excess base can promote racemization. Using a weaker base like N-methylmorpholine (NMM) or limiting the amount of a stronger base like N,N-diisopropylethylamine (DIPEA) can be beneficial. bachem.com The DIC/Oxyma protocol requires minimal base, which is an advantage. cem.com

Temperature: Performing coupling reactions at lower temperatures can also help to reduce the rate of epimerization.

For the Trp-Phe-Thr sequence, the coupling of Fmoc-Trp(Boc)-OH to the Phe-Thr-resin dipeptide presents the highest risk for racemization at the phenylalanine residue. Careful selection of a modern coupling protocol, such as DIC/Oxyma or HATU, is essential to ensure a high-purity, stereochemically defined final product.

Scale-Up Considerations for Academic Research

Transitioning the synthesis of the tripeptide Tryptophan-Phenylalanine-Threonine (Trp-Phe-Thr) and its analogs from a small, milligram-scale preparation to a larger, gram-scale production within an academic research setting introduces a distinct set of challenges and strategic decisions. Unlike industrial manufacturing, where the primary driver is commercial viability, academic scale-up is typically motivated by the need for larger quantities of a peptide for extensive biological testing, structural studies, or pre-clinical evaluation. This process involves a careful evaluation of synthesis methodology, equipment capacity, purification efficiency, and cost-effectiveness.

A critical initial decision is whether to continue with established small-scale methods or to adapt the process for larger quantities. While manual solid-phase peptide synthesis (SPPS) using standard laboratory glassware is feasible for very small amounts, it becomes laborious and prone to error as the scale increases. peptide.com The repetitive cycles of coupling, washing, and deprotection are time-intensive and risk the loss of resin and product during transfers. peptide.com Therefore, a key consideration for academic scale-up is the investment in and utilization of specialized equipment.

The choice of synthesis strategy is paramount. Solid-phase peptide synthesis (SPPS) is a widely used technique for producing peptides, where amino acids are sequentially assembled on an insoluble resin support. bachem.com This method simplifies the purification process during the synthesis, as excess reagents and by-products are removed by simple filtration and washing. bachem.com Alternatively, solution-phase peptide synthesis (LPPS), while historically preceding SPPS, remains a valid and often more cost-effective approach for shorter peptides and large-scale production by eliminating the need for expensive resins. acs.orgcambrex.com However, LPPS can involve more complex workup and purification steps for intermediates. acs.org For many academic labs, automated SPPS systems represent a practical compromise, offering increased throughput and reproducibility. biotage.com

Cost-Benefit Analysis

A primary consideration for any academic lab is the cost-benefit analysis of bringing peptide synthesis in-house versus outsourcing to a custom synthesis service. biotage.com While the price of custom peptides has decreased, producing them in-house offers greater flexibility for research programs that require numerous analogs or modifications. biotage.com The initial investment in equipment can be substantial. Automated peptide synthesizers can range widely in price, and additional equipment for purification (HPLC) and analysis (mass spectrometry) is essential. biotage.comresearchgate.net

The table below outlines a hypothetical cost analysis for scaling up Trp-Phe-Thr synthesis in an academic setting.

| Cost Factor | Small-Scale (e.g., 25 mg) | Academic Scale-Up (e.g., 1-5 g) | Considerations & Justifications |

| Protected Amino Acids | Low | Moderate to High | Cost increases linearly with scale. Bulk purchasing can reduce per-unit cost. |

| Resin (for SPPS) | Low | High | Resin is a significant cost driver in SPPS. High-loading resins are more economical for scale-up. Solution-phase synthesis avoids this cost but adds others. cambrex.com |

| Coupling Reagents | Low | High | Reagents like HBTU/HOBt are used in excess, and their cost becomes substantial at a larger scale. italianpeptidesociety.it |

| Solvents (e.g., DMF, DCM) | Moderate | Very High | Solvent consumption is a major cost and waste generator. Efficient washing protocols and solvent recycling systems (if available) are beneficial. proteogenix.science |

| Cleavage Reagents (e.g., TFA) | Low | Moderate | Trifluoroacetic acid (TFA) and scavengers are required in larger volumes. sigmaaldrich.com |

| Purification (Columns/Solvents) | Moderate | High | Preparative HPLC columns are expensive, and the large volumes of solvents (e.g., acetonitrile) required for purification represent a major operational cost. mdpi.compolypeptide.com |

| Equipment (Synthesizer/HPLC) | N/A (if manual) or High (initial) | High (initial investment) | An automated synthesizer significantly reduces hands-on time, justifying the cost for frequent or large-scale projects. biotage.comresearchgate.net |

| Personnel Time | High (if manual) | Low (if automated) | Automation frees up researcher time for other tasks, a key benefit in an academic environment. biotage.com |

Equipment and Infrastructure

Scaling up peptide synthesis necessitates specific infrastructure. A standard chemistry lab can accommodate small-scale manual synthesis, but moving to the gram scale typically requires dedicated instrumentation.

Peptide Synthesizers : Automated systems are crucial for efficient and reproducible scale-up. These can range from parallel synthesizers that can make multiple peptides on a small scale (10-100 mg) to larger batch synthesizers capable of producing gram quantities of a single peptide. peptide.commissouri.edu Some modern systems utilize microwave energy to accelerate coupling and deprotection steps, significantly reducing synthesis time. researchgate.net Flow-based chemistry systems represent a newer technology that can further accelerate the process. mit.edu

Purification Systems : High-Performance Liquid Chromatography (HPLC) is the standard for peptide purification. Scaling up requires moving from analytical to semi-preparative or preparative systems, which use larger columns and more powerful pumps to handle higher sample loads. polypeptide.commissouri.edu This step often becomes the bottleneck in the workflow, as purification is typically performed on one compound at a time. biotage.com

Analytical Instruments : A mass spectrometer, often coupled with an HPLC system (LC-MS), is indispensable for verifying the mass of the crude and purified peptide, allowing for real-time monitoring and characterization. missouri.edu

Lyophilizers (Freeze-Dryers) : To obtain the final peptide as a stable, dry powder, a lyophilizer capable of handling the larger volumes from preparative HPLC fractions is necessary.

The table below details typical research findings and parameters for the synthesis of a peptide containing the Trp-Phe-Thr sequence, based on an Fmoc/tBu solid-phase strategy.

| Parameter | Research Finding / Condition | Source |

| Synthesis Scale | 0.025 mmol | italianpeptidesociety.it |

| Resin | Rink amide ChemMatrix® resin (loading 0.52 mmol/g) | italianpeptidesociety.it |

| Chemistry | Nα-Fmoc solid-phase synthesis | italianpeptidesociety.it |

| Amino Acid Protection | Trp(Boc), Thr(tBu) | italianpeptidesociety.it |

| Coupling Reagents | HBTU (3.9 eq.), HOBt (4.0 eq.), DIPEA (7.8 eq.) in DMF | italianpeptidesociety.it |

| Coupling Time | 10-40 minutes at room temperature, or 5-10 minutes at 75 °C | italianpeptidesociety.it |

| Fmoc Deprotection | 20-40% piperidine in DMF | italianpeptidesociety.it |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | italianpeptidesociety.itsigmaaldrich.com |

| Cleavage Time | 3 hours | sigmaaldrich.com |

| Purification | Reversed-Phase HPLC (RP-HPLC) | polypeptide.com |

Process Optimization and Purification Challenges

Directly scaling a small-scale synthesis protocol often leads to suboptimal results. In an academic setting, optimization is key to conserving expensive materials and time. Before committing to a large-scale run, it is prudent to perform small-scale trials to troubleshoot potential issues. peptide.com

One of the most significant challenges in scaling up is purification. polypeptide.com The crude peptide product obtained after cleavage from the resin contains not only the target peptide but also a host of impurities from incomplete reactions (deletion sequences) or side reactions during synthesis and cleavage. polypeptide.com

Solubility : The target peptide and its impurities must be soluble in the HPLC mobile phase. Trp-Phe-Thr contains hydrophobic residues (Trp, Phe), which can sometimes lead to aggregation and purification difficulties, a known issue for "difficult sequences". nih.gov

Resolution : Separating impurities that are structurally very similar to the target peptide (e.g., a deletion sequence missing a single amino acid) requires a highly efficient and well-optimized HPLC method. This involves screening different columns and optimizing the gradient of the mobile phase. polypeptide.com

Solvent Consumption : Preparative HPLC consumes large volumes of solvents, particularly acetonitrile, which is costly and presents waste disposal challenges. mdpi.com Finding greener alternatives like ethanol (B145695) is an area of active research but may require re-optimization of the separation method. mdpi.com

Product Isolation : After purification, the peptide is in a dilute aqueous-organic solution. Removing the solvent via lyophilization is time-consuming and energy-intensive, and the capacity of the lab's freeze-dryer can become a limiting factor.

Ultimately, the decision to scale up the synthesis of Trp-Phe-Thr in an academic lab hinges on a balance between the research needs, available budget, existing infrastructure, and personnel expertise. biotage.com Careful planning and process optimization are essential to successfully and economically produce the larger quantities of the peptide required to advance the research project.

Structural Elucidation and Conformational Analysis of Trp Phe Thr

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. For Trp-Phe-Thr, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain detailed insights into its backbone and side-chain conformations.

In flexible linear peptides, the observed chemical shifts represent an average of multiple rapidly interconverting conformations. thieme-connect.de The analysis typically begins with the assignment of all proton (¹H) and carbon (¹³C) resonances using 2D experiments such as COSY (Correlation Spectroscopy) to identify spin-coupled protons within each residue, and TOCSY (Total Correlation Spectroscopy) to link all protons within a single amino acid's spin system. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) are then used to correlate each proton with its directly attached carbon atom.

Once assignments are complete, conformational details are extracted.

Backbone Conformation: The coupling constant between the amide proton and the alpha-proton (³JHNα) provides information about the backbone dihedral angle φ (phi).

Side-Chain Conformation: Analysis of coupling constants such as Jαβ gives insight into the rotameric state of the side chains.

Through-Space Interactions: The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, identifies protons that are close in space (typically <5 Å), regardless of whether they are close in the sequence. These through-space contacts are crucial for defining the peptide's folded structure. thieme-connect.de

Table 1: Expected ¹H NMR Chemical Shift Ranges for Trp-Phe-Thr Residues This table is illustrative and actual values can vary based on solvent and conformation.

| Proton Type | Tryptophan (Trp) | Phenylalanine (Phe) | Threonine (Thr) |

|---|---|---|---|

| Amide (NH) | 8.0 - 8.5 ppm | 7.8 - 8.3 ppm | 7.9 - 8.4 ppm |

| Alpha (αH) | 4.5 - 5.0 ppm | 4.4 - 4.9 ppm | 4.1 - 4.5 ppm |

| Beta (βH) | 3.2 - 3.5 ppm | 2.9 - 3.3 ppm | 4.0 - 4.3 ppm |

| Side-Chain (γ,δ,ε,ζ,η) | 7.0 - 7.8 ppm (indole ring) | 7.1 - 7.4 ppm (phenyl ring) | 1.1 - 1.3 ppm (γ-CH₃) |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of peptides. mit.edu

Far-UV Region (180-240 nm): The absorption in this region is dominated by the peptide backbone's amide bonds. The resulting spectrum is characteristic of the peptide's secondary structure. For a short, flexible peptide like Trp-Phe-Thr, the spectrum would likely indicate a predominantly random coil or disordered structure, characterized by a strong negative band near 200 nm. unito.it However, the presence of β-turns or other ordered motifs would introduce characteristic spectral features, such as a negative band around 222 nm for helical content or a positive band near 215-220 nm for β-sheet structures. unito.it

Near-UV Region (240-320 nm): Signals in this region arise from the aromatic side chains of Phenylalanine (255-270 nm), and Tryptophan (280-300 nm). mit.eduunito.it The shape and intensity of these bands are highly sensitive to the local environment of the chromophores. A defined tertiary structure that holds these aromatic rings in a fixed, chiral environment would produce a distinct near-UV CD signal. Changes in this signal upon interaction with other molecules can indicate binding events and conformational shifts. The presence of both Trp and Phe allows for the potential study of aromatic-aromatic interactions. nih.gov

Mass spectrometry (MS) is an indispensable tool for confirming the primary structure (amino acid sequence) and assessing the purity of synthetic or isolated peptides. wikipedia.org

For Trp-Phe-Thr, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the accurate molecular weight of the tripeptide. The expected monoisotopic mass of Trp-Phe-Thr (C₂₄H₂₈N₄O₅) is approximately 468.206 Da.

Tandem mass spectrometry (MS/MS) is used for sequence verification. The peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). This process preferentially cleaves the peptide bonds, generating a series of predictable fragment ions. wikipedia.org The two main series are:

b-ions: Fragments containing the N-terminus.

y-ions: Fragments containing the C-terminus.

By analyzing the mass differences between the peaks in the fragment ion spectrum, the amino acid sequence can be confirmed. For instance, the difference between the y₂ and y₁ ions would correspond to the mass of the Phenylalanine residue. This method provides unambiguous verification of the peptide's identity and can also identify any impurities or modifications. researchgate.netresearchgate.net

Table 2: Theoretical Monoisotopic Masses of Primary MS/MS Fragments for Trp-Phe-Thr

| Ion Type | Sequence | Theoretical m/z |

|---|---|---|

| b₁ | Trp | 187.087 |

| b₂ | Trp-Phe | 334.156 |

| y₁ | Thr | 120.066 |

| y₂ | Phe-Thr | 267.134 |

X-ray Crystallography of Trp-Phe-Thr and Related Peptide Co-crystals

X-ray crystallography provides the most definitive, high-resolution view of a molecule's three-dimensional structure in the solid state. While a crystal structure for the isolated Trp-Phe-Thr tripeptide is not publicly available, a structure has been determined for a closely related tetrapeptide conjugate, DOTA-Phe-D-Trp-Lys-Thr-OMe. mdpi.comresearchgate.net This structure offers valuable insights into the potential conformations of the Phe-Trp-Thr sequence.

In this reported crystal structure, the tetrapeptide conjugate was crystallized and its structure solved by X-ray diffraction analysis. mdpi.comresearchgate.net The study provides detailed atomic coordinates, bond lengths, and bond angles, revealing the precise folding of the peptide backbone and the orientation of the amino acid side chains. Such an analysis identifies intramolecular and intermolecular hydrogen bonds that stabilize the crystal lattice. researchgate.net Although this is a larger, modified peptide containing a D-amino acid, the observed conformation of the Phe-D-Trp-Lys-Thr fragment serves as a critical experimental model for the structural tendencies of these residues when linked.

Table 3: Crystallographic Data for the Related Peptide DOTA-Phe-D-Trp-Lys-Thr-OMe mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₄₄H₆₁N₉O₁₀ (conjugate) |

| Molecular Weight (g/mol) | 980.10 |

| Crystal System | Tetragonal |

| Space Group | P4₃2₁2 |

| Unit Cell Dimensions (Å) | a = 20.335, c = 27.105 |

| Volume (ų) | 11208 |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 100 |

Conformational Preferences and Dihedral Angle Analysis

The Ramachandran plot provides a visual representation of the sterically allowed combinations of φ and ψ angles for an amino acid residue within a peptide chain. nih.gov By plotting the (φ, ψ) pair for each residue, one can assess the quality of a protein structure and identify common secondary structure elements. silae.it

Allowed Regions: Certain regions of the plot correspond to stable, low-energy conformations. The most populated regions are the right-handed alpha-helical region (φ ≈ -60°, ψ ≈ -45°) and the beta-sheet region (φ ≈ -45° to -150°, ψ ≈ +100° to +180°). maplesoft.com

Disallowed Regions: Other regions are sterically forbidden due to van der Waals clashes between atoms. maplesoft.com

For the tripeptide Trp-Phe-Thr, a Ramachandran plot would be constructed by determining the φ and ψ angles for the Phenylalanine and Threonine residues (Tryptophan at the N-terminus has no preceding residue to define a φ angle, and Threonine at the C-terminus has no succeeding residue to define a ψ angle in the isolated tripeptide). Analysis of a large database of protein structures shows that individual amino acids have distinct conformational preferences. wenglab.org Phenylalanine and Threonine are commonly found in both α-helical and β-sheet conformations. gmu.edu A theoretical or experimentally-derived Ramachandran plot for Trp-Phe-Thr would reveal whether the peptide adopts a specific turn or extended conformation, or if it exists as an ensemble of structures populating various allowed regions of the plot.

Table 4: Idealized Dihedral Angles (φ, ψ) for Common Secondary Structures silae.it

| Secondary Structure | Idealized φ Angle | Idealized ψ Angle |

|---|---|---|

| Right-handed α-helix | -57° | -47° |

| Parallel β-sheet | -119° | +113° |

| Antiparallel β-sheet | -139° | +135° |

| Right-handed 3₁₀-helix | -49° | -26° |

| β-turn (Type I) | i+1: -60°, i+2: -90° | i+1: -30°, i+2: 0° |

Side-Chain Topography and Chi-Space Conformation of Trp, Phe, and Thr Residues

The conformation of a peptide is defined by a series of dihedral angles along the backbone (φ, ψ) and within the side chains (χ). The side-chain dihedral angles (χ) determine the orientation of the functional groups of the amino acid residues and are crucial for establishing stabilizing intramolecular interactions.

For aromatic residues like Tryptophan (Trp) and Phenylalanine (Phe) , the χ1 angle describes the rotation around the Cα-Cβ bond, while the χ2 angle describes the rotation around the Cβ-Cγ bond. In α-helical structures, aromatic residues predominantly adopt a trans (t) conformation for χ1 (around 180°). nih.gov However, in other structural contexts, such as β-sheets or turns, different rotameric states, including gauche+ (g+) and gauche- (g-), become more prevalent. fccc.eduresearchgate.net The χ2 angle for these residues, which orients the aromatic ring, tends to be near +90° or -90°. fccc.edu Studies on tryptophan in solution have shown that a conformer with the side-chain trans to the carboxylic acid group and the ring perpendicular to the Cα-Cβ bond is the dominant species. rsc.org

Threonine (Thr) , a β-branched amino acid, exhibits more restricted side-chain flexibility. Due to steric hindrance, its χ1 angle is strongly disfavored in the gauche- (g-) conformation within α-helices, leading to a preference for the gauche+ (g+) conformer (χ1 ≈ -60°). nih.gov This restriction significantly influences the local peptide backbone conformation. oup.com

The interplay of these preferred dihedral angles in the Trp, Phe, and Thr residues of the tripeptide contributes to a complex conformational landscape with several low-energy states.

Table 1: Common Side-Chain Dihedral Angle (χ1) Conformations for Trp, Phe, and Thr

| Amino Acid | χ1 Conformation | Typical Dihedral Angle | Structural Context Preference |

|---|---|---|---|

| Tryptophan (Trp) | trans (t) | ~180° | Preferred in α-helices nih.gov |

| gauche+ (g+) | ~ -60° | Populated in various structures | |

| gauche- (g-) | ~ +60° | Populated in various structures | |

| Phenylalanine (Phe) | trans (t) | ~180° | Preferred in α-helices nih.gov |

| gauche+ (g+) | ~ -60° | Populated in various structures | |

| gauche- (g-) | ~ +60° | Populated in various structures | |

| Threonine (Thr) | gauche+ (g+) | ~ -60° | Strongly preferred in α-helices nih.gov |

| trans (t) | ~180° | Less common in α-helices |

Role of Aromatic Ring Interactions (Trp-Phe) in Conformational Stability

Aromatic-aromatic interactions, specifically between the indole (B1671886) ring of tryptophan and the benzyl (B1604629) ring of phenylalanine, play a significant role in the conformational stability of peptides and proteins. nih.gov These interactions, often referred to as π-π stacking, are a result of electrostatic and van der Waals forces between the delocalized π-electron systems of the aromatic rings. weizmann.ac.il

The strength of these interactions is dependent on the geometry and the electronic nature of the interacting rings. Studies have shown that Trp-Phe interactions contribute significantly to the stability of various structural motifs, including β-hairpins and α-helical bundles. nih.govrsc.org The interaction energy for a Phe-Trp pair in an aqueous environment has been calculated to be approximately -4.2 kcal/mol, highlighting its substantial contribution to molecular stability. weizmann.ac.il Detailed NMR analysis has indicated that the strength of aromatic interactions with phenylalanine follows the order Trp > Phe. rsc.org

Impact of Solvent Environment on Trp-Phe-Thr Conformation

The three-dimensional structure of a peptide is highly sensitive to its solvent environment. rsc.org The properties of the solvent, such as polarity, dielectric constant, and hydrogen bonding capability, can significantly influence the conformational preferences of a peptide like Trp-Phe-Thr. acs.orgscirp.org

In polar, protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the peptide backbone and the polar side chain of threonine. This can disrupt intramolecular hydrogen bonds that might otherwise stabilize a specific folded conformation, leading to a more extended or flexible structure. ias.ac.inresearchgate.net

Conversely, in apolar solvents or environments that mimic the interior of a cell membrane, intramolecular hydrogen bonds and the hydrophobic effect become more dominant forces. acs.org In such environments, the hydrophobic aromatic side chains of tryptophan and phenylalanine are likely to cluster together to minimize their contact with the solvent, promoting a more compact, folded conformation stabilized by the aforementioned aromatic-aromatic interactions. rsc.org

The use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) can also induce conformational changes. nih.gov DMSO, for instance, can mimic the environment of a bilayer/water transition area and can be used to study transitions between different conformational states. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are powerful tools for studying these solvent-induced conformational shifts. rsc.orgeje.cz For small peptides, achieving strong NMR signals often requires using high-viscosity solvents and lower temperatures. acs.org

Ultimately, the conformation of Trp-Phe-Thr in a given environment represents a dynamic equilibrium between various states, with the solvent playing a crucial role in shifting this equilibrium towards either folded or unfolded structures. scirp.orgias.ac.in

Biological Activity and Mechanistic Investigations Non Clinical

In Vitro Biochemical and Cellular Assays

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

The tripeptide Tryptophyl-phenylalanyl-threonine (Trp-Phe-Thr) has been investigated for its potential to inhibit angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. The inhibitory activity of peptides against ACE is influenced by their amino acid composition and sequence. Specifically, the presence of aromatic amino acids such as Tryptophan (Trp) and Phenylalanine (Phe) has been shown to significantly enhance the ACE inhibitory activity of peptides. frontiersin.orgmdpi.comscielo.br The C-terminal amino acid of a peptide also plays a crucial role in its interaction with ACE. scielo.br For tripeptides, aromatic amino acids are favored at the carboxyl terminus for potent inhibition. genscript.com

Studies on various peptides have highlighted the importance of specific residues in ACE inhibition. For instance, the dipeptide Trp-Phe has demonstrated antihypertensive properties with ACE inhibitory activity. medchemexpress.com Furthermore, research on peptides from various sources has consistently shown that the presence of hydrophobic or aromatic residues at the C-terminus, such as Trp, Tyr, Pro, and Phe, strongly influences ACE inhibitory activity. scielo.br

The table below summarizes the key structural features of peptides that are known to influence ACE inhibitory activity, providing context for the potential activity of Trp-Phe-Thr.

| Feature | Influence on ACE Inhibitory Activity |

| Aromatic Amino Acids (Trp, Phe, Tyr) | Significantly enhances inhibitory activity. frontiersin.orgmdpi.comscielo.br |

| C-Terminal Residue | Strongly influences activity; hydrophobic or aromatic residues are preferred. scielo.br |

| Hydrophobic Amino Acids | Contribute to binding with the hydrophobic active center of ACE. mdpi.com |

| Short Peptide Sequence | Peptides with 2-12 amino acids are often effective inhibitors. frontiersin.org |

Modulation of Nitric Oxide (NO) and Endothelin-1 (B181129) (ET-1) Levels in Cell Models

The tripeptide Trp-Phe-Thr has not been directly studied for its effects on nitric oxide (NO) and endothelin-1 (ET-1) levels in cell models. However, related peptides have shown activity in these pathways. For instance, the dipeptide Trp-Phe has been reported to dose-dependently increase NO levels and decrease ET-1 levels. medchemexpress.com

NO is a critical signaling molecule involved in various physiological processes, including vasodilation. tmc.eduglobalcardiologyscienceandpractice.com It is synthesized by nitric oxide synthases (NOS) and can also be produced through the reduction of nitrite. tmc.edunih.gov The activation of certain ion channels, like TRPV1 and TRPA1, can trigger NO production. plos.org In the context of the vasculature, NO acts as a vasodilator, counteracting the effects of vasoconstrictors. globalcardiologyscienceandpractice.com

ET-1 is a potent vasoconstrictor peptide that plays a significant role in vascular tone regulation. globalcardiologyscienceandpractice.comunil.ch It is produced by endothelial cells and exerts its effects by binding to ET-A and ET-B receptors on smooth muscle cells. globalcardiologyscienceandpractice.comguidetopharmacology.org The release of ET-1 can be stimulated by various factors, while its production is inhibited by NO. unil.ch In pathological conditions like pulmonary arterial hypertension, ET-1 levels are often elevated. globalcardiologyscienceandpractice.commdpi.com The ET-1 system is also involved in inflammation and vascular remodeling. frontiersin.org

Given that the related dipeptide Trp-Phe modulates NO and ET-1, it is plausible that Trp-Phe-Thr could have similar effects, though this requires direct experimental verification.

Investigation of Trp-Phe-Thr as a Structural Motif in Biologically Active Peptides and its role in receptor binding and activity

The Trp-Phe-Thr sequence is a component of larger, biologically active peptides, particularly in the context of somatostatin (B550006) analogs and opioid peptides, where it plays a role in receptor binding and subsequent biological activity.

Somatostatin Analogs:

The core biologically active sequence of the hormone somatostatin is considered to be Phe-Trp-Lys-Thr. oup.comnih.gov This motif is crucial for binding to somatostatin receptors (SSTRs). oup.com Many synthetic somatostatin analogs, such as octreotide (B344500), have been developed to be more stable than the native hormone while retaining this key binding motif. researchgate.net These analogs often incorporate this sequence to maintain high affinity for SSTRs. google.comresearchgate.net For example, octreotide contains the Phe-D-Trp-Lys-Thr motif. researchgate.netresearchgate.net The Trp and Lys residues within this sequence are considered essential for biological activity. nih.gov While the direct sequence Trp-Phe-Thr is not the canonical core, the presence of Trp and Phe adjacent to Thr highlights its potential contribution to the structural integrity required for receptor interaction in related peptide structures.

Opioid Peptides:

In the realm of opioid peptides, the sequence Tyr-Pro-Trp-Phe is the pharmacophore of endomorphin-1, a potent and selective µ-opioid receptor (MOR) agonist. mdpi.comscielo.org.mxscielo.org.mx The aromatic rings of Tyr, Trp, and Phe are critical for opioid receptor recognition. scielo.org.mx While the direct Trp-Phe-Thr sequence is not present in endomorphin-1, the dipeptide D-Trp-Phe has been identified as a minimal bioactive sequence for MOR binding. uniud.it Furthermore, the tetrapeptide Tyr-Pro-Trp-Thr (hemorphin-4), derived from hemoglobin, shows preferential binding to the µ-opioid receptor. scielo.org.mx These examples underscore the importance of the Trp-Phe combination in the design and activity of opioid peptides. The peptide D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP) is a potent and selective antagonist for µ-opioid receptors. nih.gov

The following table presents examples of biologically active peptides where sequences related to Trp-Phe-Thr are important for receptor binding and activity.

| Peptide/Analog | Core Sequence | Receptor Target | Role of the Motif |

| Somatostatin | Phe-Trp-Lys-Thr oup.comnih.gov | Somatostatin Receptors (SSTRs) | Essential for receptor binding and biological activity. oup.comnih.gov |

| Octreotide | Phe-D-Trp-Lys-Thr researchgate.netresearchgate.net | Somatostatin Receptors (SSTRs) | Retains the key binding motif of somatostatin for high affinity. researchgate.netresearchgate.net |

| Endomorphin-1 | Tyr-Pro-Trp-Phe mdpi.comscielo.org.mxscielo.org.mx | µ-Opioid Receptor (MOR) | Aromatic rings of Trp and Phe are crucial for receptor recognition. scielo.org.mx |

| Hemorphin-4 | Tyr-Pro-Trp-Thr scielo.org.mx | µ-Opioid Receptor (MOR) | Shows preferential binding to the µ-opioid receptor. scielo.org.mx |

Protein Binding and Interaction Studies

The amino acids Tryptophan (Trp) and Phenylalanine (Phe) are frequently identified as "hot spots" in protein-protein interactions. pnas.orgsci-hub.senih.gov Their aromatic and hydrophobic nature makes them crucial for binding affinity and specificity. Studies have shown that Trp, Phe, and Met are significantly conserved in protein binding sites compared to the exposed protein surface. pnas.org The conservation of Trp on a protein surface is a strong indicator of a nearby binding site. pnas.org

The indole (B1671886) ring of Trp allows it to participate in various interactions, including electrostatic, dipolar, hydrophobic, and hydrogen bonds. mdpi.com These interactions are vital for the stabilization and anchoring of proteins within membranes. mdpi.com Phe, with its phenyl ring, also contributes significantly to binding through hydrophobic and π-π stacking interactions. sci-hub.se

In the context of Trp-Phe-Thr, the presence of both Trp and Phe suggests a high potential for this tripeptide to interact with protein binding pockets. The flexibility of amino acid side chains in a binding pocket is also a factor in ligand binding. While residues like Lys and Gln are highly flexible, Trp and Phe are among the more rigid amino acids, which can contribute to specific binding conformations. biolab.si

Enzymatic Stability and Degradation Pathways in Biological Matrices

The stability of peptides in biological systems is a critical factor for their activity. Peptides are susceptible to degradation by various proteases. The introduction of D-amino acids is a common strategy to enhance enzymatic stability. unc.edu

The degradation of Trp-Phe-Thr would involve the cleavage of its peptide bonds. The carbon skeletons of the constituent amino acids are then processed through various metabolic pathways.

Tryptophan (Trp): Degrades to produce both pyruvate (B1213749) and acetoacetyl-CoA, making it both glucogenic and ketogenic. libretexts.org

Phenylalanine (Phe): Is converted to Tyrosine and subsequently degraded to fumarate (B1241708) and acetoacetate, also classifying it as both glucogenic and ketogenic. libretexts.orgnih.gov

Threonine (Thr): Can be degraded through multiple pathways, leading to the formation of pyruvate, acetyl-CoA, or glycine (B1666218), making it both glucogenic and ketogenic. libretexts.org

The initial steps of degradation would likely involve peptidases that cleave the peptide bonds. The subsequent catabolism of the individual amino acids follows well-established metabolic pathways.

In Vivo Animal Model Studies (Non-Clinical)

Direct in vivo animal studies specifically investigating the tripeptide Trp-Phe-Thr were not found in the reviewed literature. However, studies on related peptides provide some context for its potential in vivo activities.

The dipeptide Trp-Phe has been shown to have antihypertensive effects in animal models. medchemexpress.com Another tripeptide, Trp-Phe-Phe, has demonstrated anti-tumor and anti-thrombotic activities in mouse and rat models. nih.govresearchgate.net This peptide was also found to inhibit serum P-selectin and GPIIb/IIIa, which are involved in platelet aggregation and thrombosis. nih.govresearchgate.net

These findings suggest that peptides containing the Trp-Phe motif can be orally active and exert significant biological effects in vivo. The specific activities of Trp-Phe-Thr would need to be determined through direct animal model studies.

Evaluation of Specific Biological Effects

While specific studies detailing the effects of the isolated Trp-Phe-Thr tripeptide on endpoints such as ovarian weight in mice are not prominent in the available literature, research on related short peptides containing these amino acid residues points to significant biological activities, particularly in neurology and endocrinology.

For instance, a tripeptide with a similar aromatic core, l-phenylalanyl-l-tryptophanyl-l-leucine amide (Phe-Trp-Leu-NH2), has been investigated as a putative ligand for the translocator protein (TSPO). In mouse models, this peptide demonstrated both anxiolytic and antidepressant-like activities. researchgate.net Other small peptides isolated from porcine hypothalami, such as Val-Trp and Lys-Phe-Tyr, have been shown to possess slight prolactin-releasing activity. nih.gov Furthermore, the individual amino acid Threonine has been identified as a sleep-promoting molecule in Drosophila, where it was found to increase daily sleep amount and reduce the latency to sleep onset, linking amino acid metabolism directly to the GABAergic control of sleep drive. elifesciences.org These findings suggest that short peptides containing Tryptophan, Phenylalanine, and Threonine residues can exert significant effects on central nervous system and endocrine functions.

Preclinical Efficacy Studies

The Trp-Phe-Thr sequence is a key component of larger peptide structures that have demonstrated notable efficacy in preclinical studies, particularly in the realm of oncology. These studies often involve conjugates or analogs where this core sequence is essential for biological activity.

Somatostatin analogs are a prime example. Octapeptides that include the core sequence Phe-D-Trp-Lys-Thr have shown potent anti-tumor activities. nih.gov These compounds were found to inhibit the growth of prostate, mammary, and ductal pancreatic tumors in animal models. nih.gov Further research into linear somatostatin analogs, such as those based on BIM-23052 (D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2), has confirmed cytotoxic activity against various human tumor cell lines, including those for colorectal, breast, and cervical cancer, as well as hepatocellular carcinoma. uctm.edu The inclusion of D-amino acids like D-Trp in these analogs is a common strategy to increase their plasma half-life and biological activity. uctm.edu The key pharmacophore responsible for this activity is often identified as the Phe/Tyr-D-Trp-Lys-Thr/Val sequence. uctm.edu

Additionally, a protein named P-30, isolated from Rana pipiens oocytes, which demonstrates anti-tumor activity, contains the sequence fragment Asp-Trp-Leu-Thr-Phe. nih.govresearchgate.net This protein exhibits ribonucleolytic activity that is believed to be essential for its cytotoxic effects on tumor cells. nih.govresearchgate.net The presence of Trp, Thr, and Phe within this active region underscores the importance of these residues in the context of anti-tumor action.

| Compound/Analog Class | Core Sequence Motif | Study Type | Observed Effect | Tumor Models | Reference |

|---|---|---|---|---|---|

| Somatostatin Octapeptide Analogs | D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2 | In vivo (animal models) | Inhibition of tumor growth | Prostate, Mammary, Pancreatic | nih.gov |

| Linear Somatostatin Analogs (e.g., BIM-23052 based) | D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2 | In vitro (cell lines) | Moderate cytotoxic/antiproliferative effects | HT-29 (colorectal), MDA-MB-23 (breast), HepG2 (liver), HeLa (cervical) | uctm.edu |

| P-30 Protein (from Rana pipiens) | Asp-Trp-Leu-Thr-Phe | In vitro & In vivo | Antiproliferative/cytotoxic activity | Various tumor cell lines | nih.govresearchgate.net |

Interactions with Biochemical Pathways and Cellular Processes

Influence on Amino Acid Transport and Metabolism

The tripeptide Trp-Phe-Thr interacts with cellular machinery for nutrient uptake, and evidence suggests that peptide-bound amino acids can be utilized more efficiently than free amino acids. Small peptides, including di- and tripeptides, are primarily absorbed via proton-dependent oligopeptide transporters such as PEPT1 and PEPT2. acs.orgnih.gov

A study on bovine mammary epithelial cells found that providing Phenylalanine and Threonine in the form of oligopeptides (including threonyl-phenylalanyl-phenylalanine) significantly enhanced αs1-casein gene expression and milk protein synthesis compared to equivalent amounts of free amino acids. nih.gov This increased efficiency was linked to a significant upregulation in the gene expression of peptide transporter 2 (PEPT2) and other amino acid transporters. nih.gov This indicates that cells can be more efficient at synthesizing proteins when supplied with amino acids in peptide form.

The transport of peptides is sequence-dependent and can involve various carrier systems. oup.com For example, a cyclic peptide analog of somatostatin containing Phe, Thr, Lys, and Trp was shown to be taken up by hepatocytes via a carrier system related to the multispecific bile acid transporter. nih.gov This transport was an active process, dependent on energy and temperature. nih.gov Additionally, the L-type amino acid transporters (LATs), such as LAT2, have a broad specificity for neutral amino acids including Phenylalanine, Tryptophan, and Threonine, and may also participate in the transport of short peptides. nih.gov

| Peptide/Amino Acid Form | Transport System/Pathway | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| Phe and Thr Oligopeptides (e.g., Thr-Phe-Phe) | Peptide Transporter 2 (PEPT2) | Enhanced milk protein synthesis compared to free amino acids. | Bovine Mammary Epithelial Cells | nih.gov |

| Cyclic Somatostatin Analog (c(Phe-Thr-Lys-Trp-Phe-D-Pro)) | Bile Acid Transporter | Energy-dependent uptake into hepatocytes. | Isolated Rat Hepatocytes | nih.gov |

| Di- and Tripeptides | PEPT1 / PEPT2 | General transport pathway for short peptides. | Caco-2 Cells / General | acs.orgnih.gov |

| Free Phe, Trp, Thr | L-Type Amino Acid Transporters (LATs) | Transport of individual neutral amino acids. | General | nih.gov |

Role in Modulating Enzyme Activity

The constituent amino acids of Trp-Phe-Thr, particularly the aromatic residues Trp and Phe, are well-known allosteric modulators of enzymes, especially in amino acid biosynthesis pathways. In many bacteria and plants, Tryptophan acts as a feedback activator, while Phenylalanine and Tyrosine act as feedback inhibitors of key enzymes. acs.org For example, in Corynebacterium glutamicum, the binding of Trp to the DAHP synthase enzyme (CgDS) leads to a strong activation of its partner enzyme, chorismate mutase (CgCM). acs.org

Furthermore, Trp residues within a peptide sequence can play a crucial role in direct enzyme inhibition. A hexapeptide from αs1-casein, which terminates in the sequence Pro-Leu-Trp, was found to inhibit Angiotensin I-Converting Enzyme (ACE). tandfonline.com Synthetic analogs demonstrated that the Pro-Leu-Trp sequence was important for this inhibitory activity. tandfonline.com This suggests that the Trp-Phe-Thr peptide, by virtue of its C-terminal threonine and internal aromatic residues, could have un-explored inhibitory or modulatory roles on various enzymes. The indole ring of tryptophan is also critical for the catalytic function of certain enzymes, such as α-1,3 galactosyltransferase, where multiple Trp residues in the active site are essential for substrate binding and catalysis. oup.com

Contribution to Peptide Scaffolds for Enhanced Biological Function

The Trp-Phe-Thr sequence, and motifs containing these residues, are frequently incorporated into peptide scaffolds to create or enhance biological function by inducing specific, stable three-dimensional structures. Peptides are often limited as therapeutics due to poor stability and bioavailability, and creating structured scaffolds is a key strategy to overcome these issues. nih.gov

A prominent example is the β-turn motif, a common secondary structure in proteins. The sequence Phe-D-Trp-Lys-Thr is a critical β-turn in highly active somatostatin analogs, with the Trp and Lys side chains being essential for receptor binding. nih.gov This specific conformation is so important that non-peptide scaffolds, such as β-D-glucose, have been designed to mimic this exact turn and reproduce the spatial orientation of the crucial amino acid side chains. nih.gov The incorporation of β-amino acids with side chains corresponding to Thr, Lys, Trp, and Phe has also been used to successfully create turn-mimics with high and specific receptor affinity. acs.org

The unique properties of Tryptophan make it particularly valuable in peptide design. Its large, aromatic indole side chain can participate in numerous noncovalent interactions, making it a key residue for mediating peptide interactions with cell membranes. cambridge.org In antimicrobial and cell-penetrating peptides, Trp is often found at the water-membrane interface and is crucial for the peptide's ability to disrupt membrane organization. cambridge.org Similarly, antimicrobial peptides have been designed based on repeating tri-peptide units composed of hydrophobic residues like Trp and Phe and cationic residues. google.com The placement of residues like Threonine and Phenylalanine at the ends of peptides can also act as "capping motifs" that help to stabilize helical structures. frontiersin.org

Structure Activity Relationship Sar Studies of Trp Phe Thr Analogues

Effects of N- and C-Terminal Modifications

Modifications at the N- and C-termini of peptides can significantly influence their stability, conformation, and biological activity. These changes can protect the peptide from degradation by exopeptidases and modulate their interaction with receptors.

N-terminal acetylation is a common modification that can enhance the stability and potency of peptides. frontiersin.orgresearchgate.net For example, acetylation of the N-terminus in certain antimicrobial peptides can facilitate helix formation and increase their efficacy. frontiersin.org In the case of human urotensin II (UII) and its analogues, N-terminal acetylation was found to enhance the peptide's vasoconstrictor potency. tandfonline.comtandfonline.com

C-terminal amidation is another frequent modification that can increase resistance to enzymatic degradation by carboxypeptidases. mdpi.com This modification can lead to a significant increase in the biological activity of some peptide analogues. mdpi.com For instance, in certain antimicrobial peptides, C-terminal amidation contributes to stabilizing the helical structure, leading to enhanced efficacy. frontiersin.org

Conversely, the removal of terminal residues can have varied effects. Truncation of the N-terminal portion of somatostatin (B550006) (Ala1 or Ala1-Gly2) did not reduce its biological activities. jci.org However, for the antimicrobial peptide anoplin, the full length of the decapeptide is necessary for its antibacterial activity. frontiersin.org

Table 2: Effects of N- and C-Terminal Modifications

| Peptide/Analogue | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Antimicrobial Peptides | N-terminal acetylation | Enhanced stability and potency | frontiersin.orgresearchgate.net |

| Human Urotensin II (UII) | N-terminal acetylation | Enhanced vasoconstrictor potency | tandfonline.comtandfonline.com |

| Various Peptide Analogues | C-terminal amidation | Increased resistance to enzymatic degradation and activity | mdpi.com |

| Somatostatin | N-terminal truncation (Ala1 or Ala1-Gly2) | No reduction in biological activity | jci.org |

| Anoplin | Terminus truncations | Loss of antibacterial activity | frontiersin.org |

Influence of Conformational Constraints on Activity and Selectivity

Imposing conformational constraints on peptides through cyclization or the introduction of specific amino acids can lead to analogues with improved activity, selectivity, and metabolic stability.

Cyclization is a widely used strategy to restrict the conformational freedom of a peptide. Head-to-tail cyclization of some antimicrobial peptides has been shown to enhance their antimicrobial activity. cambridge.org Cyclic analogues of somatostatin, such as cyclo[Pro-Phe-D-Trp-Lys-Thr-Phe], exhibit high biological activity. nih.govacs.org The introduction of a cyclic β-amino acid to replace a portion of the peptide backbone in somatostatin analogues can result in high antiproliferative effects. nih.govacs.org The constrained conformation often leads to a better fit with the receptor, enhancing potency. For example, a nearly perfect match of the βII'-turn region, with D-Trp in the i+1 position, was observed in a highly active cyclic somatostatin analogue. nih.govacs.org

The introduction of specific amino acids can also induce conformational constraints. Proline residues, for instance, can induce turns in the peptide backbone. In endomorphin analogues, the Pro2 residue acts as a spacer between two aromatic amino acids, and its L-configuration is critical for folding into a bioactive β-turn structure. mdpi.com

Stapled peptides, where a hydrocarbon staple is introduced to lock the peptide in a helical conformation, represent another method to impose conformational constraints. This strategy has been shown to improve metabolic stability and cell penetration. nih.gov

Table 3: Influence of Conformational Constraints on Activity

| Peptide/Analogue | Type of Constraint | Effect on Biological Activity/Conformation | Reference |

|---|---|---|---|

| Antimicrobial Peptides | Head-to-tail cyclization | Enhanced antimicrobial activity | cambridge.org |

| Somatostatin Analogues | Cyclization (e.g., cyclo[Pro-Phe-D-Trp-Lys-Thr-Phe]) | High biological activity | nih.govacs.org |

| Somatostatin Analogues | Introduction of a cyclic β-amino acid | High antiproliferative effects, stabilized βII'-turn | nih.govacs.org |

| Endomorphin Analogues | Proline at position 2 | Induces β-turn structure critical for activity | mdpi.com |

| Various Peptides | Peptide stapling | Improved metabolic stability and cell penetration | nih.gov |

Stereochemical Variations and Their Pharmacological Consequences

The stereochemistry of amino acids within a peptide plays a crucial role in determining its three-dimensional structure and, consequently, its pharmacological properties. The substitution of L-amino acids with their D-enantiomers can lead to significant changes in activity, selectivity, and metabolic stability.

Incorporating D-amino acids can enhance resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. For example, the substitution of L-Phe with D-Phe in the tetrapeptide Tyr-Pro-Trp-Phe-NH2 may enhance its metabolic stability.

The presence of a D-amino acid can also stabilize a specific backbone conformation, such as a β-turn, which may be favorable for receptor binding. The high biological activity of somatostatin analogues containing D-Tryptophan at position 8 is attributed to the stabilization of a β-turn. pnas.org Similarly, in cyclic somatostatin analogues, a D-Trp at the i+1 position of a βII'-turn is associated with high antiproliferative activity. nih.govacs.org

However, the effect of D-amino acid substitution is context-dependent. In some cases, it can lead to a loss of activity. For example, replacing residues within the cyclic region of human urotensin II with their D-isomers significantly reduces its contractile activity. tandfonline.comtandfonline.com In other instances, an all-D-amino acid peptide can have comparable activity to its all-L counterpart, suggesting a non-specific mechanism of action. cambridge.org

Table 4: Pharmacological Consequences of Stereochemical Variations

| Peptide/Analogue | Stereochemical Variation | Pharmacological Consequence | Reference |

|---|---|---|---|

| Tyr-Pro-Trp-Phe-NH2 | L-Phe → D-Phe | Potential for enhanced metabolic stability | |

| Somatostatin Analogues | L-Trp8 → D-Trp8 | Stabilization of a β-turn, high biological activity | pnas.org |

| Cyclic Somatostatin Analogues | D-Trp at i+1 position of a βII'-turn | High antiproliferative activity | nih.govacs.org |

| Human Urotensin II | L-amino acid → D-isomer in cyclic region | Significantly reduced contractile activity | tandfonline.comtandfonline.com |

| Certain Antimicrobial Peptides | All L-amino acids → All D-amino acids | Comparable activity, suggesting a non-specific mechanism | cambridge.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trp-Phe-Thr-based systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For peptides like Trp-Phe-Thr and its analogues, QSAR studies help in understanding the structural determinants of activity and in designing new, more potent analogues.

QSAR models for peptides are typically built using descriptors that quantify the physicochemical properties of the amino acids. uestc.edu.cn These descriptors can be derived from the amino acid sequence and can include properties related to hydrophobicity, electronics, and steric effects. Various machine learning methods, such as Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Random Forest (RF), are employed to develop these models. nih.gov

For antioxidant tripeptides, QSAR studies have shown that the presence of Trp or Tyr at the C-terminus is favorable for high antioxidant activity. nih.govacs.org The models can also identify which amino acid positions are most sensitive to substitution. For example, at position 1, Trp or Phe were found to be advantageous for antioxidant activity, while at position 3, Trp, Tyr, or Cys were favorable. nih.gov

The development of robust QSAR models requires a sufficiently large and diverse dataset of peptides with known activities. acs.orgresearchgate.net These models can then be used to predict the activity of novel peptide sequences, thereby guiding the synthesis and testing of new analogues. The reliability and predictability of these models are assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

Table 5: Key Findings from QSAR Studies on Tripeptides

| QSAR Model Focus | Key Finding | Favorable Residues/Positions | Reference |

|---|---|---|---|

| Antioxidant Tripeptides | The C-terminal residue is critical for activity. | Trp or Tyr at the C-terminus. | nih.govacs.org |

| Antioxidant Tripeptides | Specific amino acids at each position influence activity. | Position 1: Trp, Phe; Position 3: Trp, Tyr, Cys. | nih.gov |

| General Peptide QSAR | Models are built using amino acid descriptors. | Descriptors quantify physicochemical properties. | uestc.edu.cn |

| Antioxidant Tripeptides | Machine learning methods are used for model development. | MLR, SVM, RF show good reliability and predictability. | nih.gov |

Peptidomimetic Design Strategies Incorporating Trp Phe Thr Motifs

Rational Design Principles for Mimicking Trp-Phe-Thr Pharmacophores

The rational design of peptidomimetics that mimic the Trp-Phe-Thr pharmacophore is predicated on a thorough understanding of the key molecular interactions that govern its biological activity. The Trp-Phe-Thr sequence is characterized by the bulky, aromatic side chains of tryptophan and phenylalanine, which contribute to hydrophobic and π-π stacking interactions, and the hydroxyl group of threonine, which can participate in hydrogen bonding. nih.gov Analysis of protein-protein interaction interfaces has revealed that tryptophan and phenylalanine are frequently identified as "hot spot" residues, contributing significantly to the binding energy. nih.gov

The primary goal in mimicking the Trp-Phe-Thr pharmacophore is to preserve the spatial arrangement of these key functional groups in a stable, low-energy conformation that is complementary to the target receptor. This involves identifying the critical distances and angles between the indole (B1671886) ring of tryptophan, the phenyl ring of phenylalanine, and the hydroxyl group of threonine. Computational modeling and structural biology techniques are instrumental in defining this three-dimensional pharmacophore model. Once the pharmacophoric features are defined, medicinal chemists can design non-peptidic scaffolds that present the necessary chemical moieties in the correct orientation.

A key principle in this design process is the reduction of conformational flexibility. While native peptides can adopt a multitude of conformations in solution, only a specific "bioactive" conformation is responsible for biological activity. By designing more rigid molecules that are pre-organized in this bioactive conformation, the entropic penalty of binding is reduced, often leading to enhanced affinity and selectivity.

| Design Principle | Key Consideration | Rationale |

| Pharmacophore Identification | Spatial arrangement of aromatic rings (Trp, Phe) and polar group (Thr). | To replicate the essential binding interactions of the native peptide. |

| Conformational Rigidity | Pre-organization of the mimetic into the bioactive conformation. | To reduce the entropic penalty upon binding, leading to higher affinity. |

| Scaffold Selection | Non-peptidic frameworks capable of presenting key functional groups. | To improve metabolic stability and oral bioavailability. |

| Hot Spot Mimicry | Focus on replicating the interactions of key residues like Trp and Phe. nih.gov | These residues often contribute the most to the binding energy. nih.gov |

Incorporation of Conformationally Constrained Amino Acids within the Tripeptide Sequence

A powerful strategy to enhance the potency and stability of peptides is the incorporation of conformationally constrained amino acids. These modified residues restrict the torsional angles of the peptide backbone or side chains, thereby reducing the conformational flexibility of the entire molecule. nih.gov This approach can lock the peptide into a bioactive conformation, leading to improved receptor binding and resistance to proteolytic degradation.

Several methods exist for introducing conformational constraints. One such technique is "stapling," where covalent linkages are introduced between amino acid side chains to enforce a specific secondary structure, such as an α-helix. nih.gov A notable example is the C–H activation stapling between tryptophan and phenylalanine or tyrosine residues. nih.gov This method allows for the creation of a covalent bond directly between the side chains of these aromatic residues, effectively locking the relative orientation of the Trp and Phe moieties within a Trp-Phe-Thr-containing sequence.

Another approach involves the use of non-natural amino acids with cyclic or rigid side chains. For instance, replacing a standard amino acid with a cyclized counterpart can significantly limit the accessible conformational space. The synthesis of such constrained peptides often requires specialized chemical methods but can yield molecules with dramatically improved pharmacological properties. nih.gov

| Constraining Strategy | Description | Impact on Trp-Phe-Thr Motif |

| Peptide Stapling | Covalent linkage between amino acid side chains. nih.gov | Can lock the relative orientation of Trp and Phe, stabilizing a bioactive conformation. nih.gov |

| Cyclic Amino Acids | Incorporation of amino acids with cyclized side chains or backbone elements. | Reduces overall peptide flexibility, pre-organizing the motif for receptor binding. |

| N-methylation | Methylation of the backbone amide nitrogen. | Can influence local conformation and reduce susceptibility to proteolysis. |

| α,α-Disubstituted Amino Acids | Introduction of a second substituent at the α-carbon. | Restricts the phi (φ) and psi (ψ) backbone dihedral angles. |

Development of Scaffolds Displaying Trp-Phe-Thr-like Chemical Moieties

An alternative to modifying the peptide backbone is to replace it entirely with a non-peptidic scaffold that can present the key side-chain functionalities of Trp, Phe, and Thr in the correct spatial orientation. This approach can lead to the discovery of truly novel chemical entities with improved drug-like properties. The design of such scaffolds often begins with the three-dimensional pharmacophore model of the Trp-Phe-Thr motif.

One promising strategy involves the use of β-hairpin and α-helix scaffolds. These structured peptide motifs can be stabilized through techniques like cross-linking, for instance, between two tryptophan residues. researchgate.net While not a direct mimic of the linear Trp-Phe-Thr sequence, these scaffolds can be engineered to present the indole ring of a tryptophan, the phenyl ring of a phenylalanine, and a polar group from another residue in a spatially similar arrangement to the original tripeptide. The stability of these scaffolds can be further enhanced through covalent modifications, leading to hyperstable structures. researchgate.net

Heterocyclic compounds also serve as versatile scaffolds in peptidomimetic design. mdpi.comresearchgate.net Ring systems can be functionalized with the chemical moieties of the Trp, Phe, and Thr side chains, creating a rigid framework that holds them in the desired orientation for biological activity. The synthesis of such molecules can be complex but offers the advantage of creating compounds with significantly different physicochemical properties compared to the parent peptide.

| Scaffold Type | Design Approach | Potential Advantages |

| β-Hairpin Mimetics | Stabilization through cross-linking or turn-inducing elements. researchgate.net | Presents side chains in a well-defined spatial arrangement. |

| α-Helix Mimetics | Use of stapling or other constraining strategies to stabilize the helical fold. | Can mimic helical epitopes involved in protein-protein interactions. |

| Heterocyclic Scaffolds | Functionalization of a rigid core with Trp, Phe, and Thr-like moieties. mdpi.comresearchgate.net | Offers high rigidity and novel chemical space. |

| Aromatic Oligoamide Scaffolds | Foldamers that adopt predictable three-dimensional structures. | Can be designed to project side chains in a manner that mimics peptide secondary structures. |

Design of Pseudopeptides with Trp-Phe-Thr as a Core Structure

Pseudopeptides are molecules that retain the amino acid side chains of the original peptide but have a modified backbone structure. These modifications are designed to impart resistance to enzymatic degradation while maintaining or enhancing biological activity. When Trp-Phe-Thr is the core structure, the design of pseudopeptides focuses on altering the amide bonds connecting these three residues.

One common modification is the replacement of the peptide bond (-CO-NH-) with isosteres such as reduced amide bonds (-CH2-NH-), thioamides (-CS-NH-), or retro-inverso bonds, where the direction of the amide bond is reversed. These changes can significantly impact the conformational preferences of the peptide and its susceptibility to proteases.

Furthermore, innovative design strategies have led to the creation of pseudopeptides that self-assemble into well-defined nanostructures. For example, pseudopeptides containing phenylalanine can form "Phe-zipper" arrangements, leading to the formation of polygonal tubes. nih.gov This principle of self-assembly, driven by aromatic interactions, can be extended to pseudopeptides with a Trp-Phe-Thr core. The interplay between the π-π stacking of the Trp and Phe residues and the hydrogen bonding potential of the Thr residue could be harnessed to create novel biomaterials or drug delivery systems. The introduction of non-natural elements, such as a phenylene urea (B33335) unit at the N-terminus, can induce specific turn conformations that facilitate these assembly processes. nih.gov

| Pseudopeptide Modification | Description | Effect on Trp-Phe-Thr Core |

| Amide Bond Isosteres | Replacement of the peptide bond with a non-hydrolyzable mimic. | Increases metabolic stability while aiming to retain the bioactive conformation. |

| Retro-Inverso Peptides | Reversal of the chirality of the amino acids and the direction of the peptide bonds. | Can mimic the side-chain topology while being resistant to proteolysis. |

| Peptoids | N-substituted glycine (B1666218) oligomers where the side chains are attached to the nitrogen atom. | Offers high synthetic diversity and proteolytic stability. |

| Self-Assembling Pseudopeptides | Designed to form higher-order structures through non-covalent interactions. nih.gov | Aromatic interactions of Trp and Phe can drive the formation of nanostructures. nih.gov |

Advanced Analytical Characterization of Trp Phe Thr in Research

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like Trp-Phe-Thr. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For Trp-Phe-Thr, reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile, often with an acid like trifluoroacetic acid to improve peak shape. googleapis.com

Advanced Detection Methods:

UV Detection: Due to the presence of the aromatic amino acids Tryptophan and Phenylalanine, Trp-Phe-Thr exhibits strong ultraviolet (UV) absorbance. wikibooks.org Detection is often performed at wavelengths around 214 nm, corresponding to the peptide bond, and 280 nm, specific to the indole (B1671886) ring of Tryptophan. googleapis.com This allows for sensitive quantification and purity assessment.

Fluorescence Detection: The intrinsic fluorescence of the Tryptophan residue provides a highly sensitive and selective method for detecting Trp-Phe-Thr. wikibooks.org Excitation is typically performed around 280 nm, and emission is monitored at approximately 350 nm. This is particularly useful for analyzing low-concentration samples or complex biological matrices.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used for non-UV-absorbing compounds. While Trp-Phe-Thr is UV-active, ELSD can be employed as a complementary technique, especially when analyzing formulations or mixtures where other components lack a chromophore. The principle involves nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the non-volatile analyte particles.

Below is an interactive table summarizing typical HPLC parameters for Trp-Phe-Thr analysis.

| Parameter | Typical Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection (UV) | 214 nm, 280 nm |

| Detection (Fluorescence) | Excitation: ~280 nm, Emission: ~350 nm |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and structural elucidation of peptides. nih.gov It provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm), allowing for the unambiguous determination of the elemental composition of Trp-Phe-Thr. nih.gov

Accurate Mass Determination: The precise mass of the protonated molecule, [M+H]⁺, is measured and compared to the theoretical calculated mass. This high accuracy helps to distinguish Trp-Phe-Thr from other peptides with the same nominal mass.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and analyze the resulting product ions. google.com This fragmentation provides sequence information. By bombarding the selected precursor ion (the intact Trp-Phe-Thr) with a collision gas, characteristic fragment ions (b- and y-ions) are produced, which correspond to cleavages along the peptide backbone. Analyzing the mass differences between these fragment ions allows for the confirmation of the amino acid sequence. google.com

The following interactive table shows the theoretical mass information for Trp-Phe-Thr.

| Property | Value |

| Molecular Formula | C24H28N4O5 |

| Monoisotopic Mass | 452.2060 g/mol |

| Theoretical [M+H]⁺ | 453.2138 |

| Key MS/MS Fragments | b-ions, y-ions |

Capillary Electrophoresis (CE) for Purity and Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio in an electric field. wikibooks.org It is particularly valuable for assessing the purity of peptides and separating closely related impurities, such as isomers.

For Trp-Phe-Thr, Capillary Zone Electrophoresis (CZE) is a common mode. A fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied. ucl.ac.uk The peptide will migrate at a velocity dependent on its electrophoretic mobility and the electroosmotic flow. The high efficiency of CE allows for the separation of deamidated or oxidized forms of the peptide, which may be difficult to resolve by HPLC.

A study mentioned the use of CE for purity analysis, employing a 60 cm capillary with a 0.75 µm diameter in a 50 mM phosphate (B84403) buffer at pH 7.4, with detection at 214 nm. ucl.ac.uk

Below is an interactive table of typical CE parameters for peptide analysis.

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica, 50-75 µm i.d. |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer |

| Voltage | 15 - 30 kV |

| Detection | UV at 200-214 nm |

| Temperature | 25 °C |

Microfluidic and Miniaturized Analytical Platforms

Microfluidic devices, often called "lab-on-a-chip," integrate multiple analytical processes onto a small chip. researchgate.net These platforms offer advantages such as high speed, reduced sample and reagent consumption, and high throughput for the analysis of peptides like Trp-Phe-Thr. researchgate.netnih.gov

Microchip electrophoresis, a miniaturized form of CE, can provide very rapid separations of amino acids and peptides. researchgate.net These systems can be coupled with sensitive detection methods, including laser-induced fluorescence (LIF) or capacitively coupled contactless conductivity detection (C⁴D). researchgate.net The integration of sample preparation, separation, and detection on a single chip can streamline the analytical workflow for Trp-Phe-Thr. While specific applications to Trp-Phe-Thr are emerging, the technology has been demonstrated for similar analytes, showing promise for future high-speed and sustainable analysis. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of Trp Phe Thr

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Dynamics

Molecular dynamics (MD) simulations provide a powerful lens through which to view the time-evolution of molecular systems. nih.gov For a peptide like Trp-Phe-Thr, MD simulations can map out its accessible conformations in solution, revealing the dynamic interplay between its constituent amino acids and the surrounding environment. These simulations track the motions of atoms over time by integrating Newton's laws of motion, offering insights into the peptide's flexibility, folding, and interaction patterns. nih.gov

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For biomolecules like peptides, prominent all-atom, fixed-charge force fields include AMBER, CHARMM, GROMOS, and OPLS. github.io Each of these has undergone extensive development and refinement over decades. github.iochemrxiv.org

The selection of a force field is a critical step, as different force fields can yield different conformational preferences. mdpi.com For instance, studies on small peptides have shown that AMBER force fields may predict misfolded states with significant populations, while CHARMM force fields might not. chemrxiv.org The CHARMM and AMBER force fields are primarily designed for simulating proteins and nucleic acids, with a focus on accurately describing structures and non-bonded energies. github.io In contrast, GROMOS and OPLS are often geared towards reproducing thermodynamic properties. github.io

The parameterization for a tripeptide like Trp-Phe-Thr would involve terms for bond stretching, angle bending, dihedral angle torsions, and non-bonded interactions (van der Waals and electrostatic). doctoradoquimed.es Modern force fields like AMBER99SB-ILDN and CHARMM36m are often preferred for their improved backbone dihedral parameters, which have been refined against quantum mechanical calculations and experimental data to better capture the secondary structure propensities of peptides. chemrxiv.orgmdpi.com

Table 1: Comparison of Common Biomolecular Force Fields

| Force Field Family | Key Strengths | Typical Water Model | Notes for Peptide Simulations |

|---|---|---|---|

| AMBER (e.g., ff14SB, ff19SB) | Accurate description of structures and non-bonded energies for proteins and nucleic acids. github.io Well-validated for helical and sheet structures. | TIP3P, TIP4P-Ew | Versions like AMBER99SB-ILDN are widely used and have shown good performance in reproducing NMR observables for short peptides. chemrxiv.orggromacs.org |